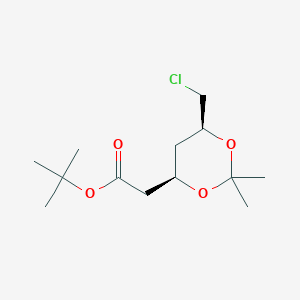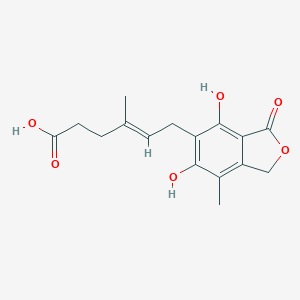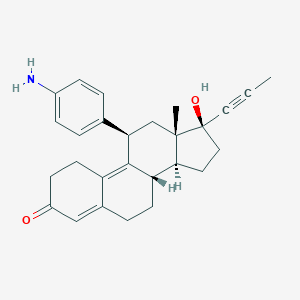
(S)-(+)-clenbuterol
Übersicht
Beschreibung
(S)-Clenbuterol is a chiral compound that belongs to the class of β2-adrenergic agonists. It is primarily known for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma. The compound is also recognized for its anabolic effects, which have led to its use in bodybuilding and performance enhancement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol typically involves the resolution of racemic clenbuterol or the asymmetric synthesis of the (S)-enantiomer. One common method is the chiral resolution of racemic clenbuterol using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or reagents to selectively produce the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-Clenbuterol often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Clenbuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (S)-Clenbuterol into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Clenbuterol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic uses in treating respiratory diseases and muscle wasting conditions.
Industry: (S)-Clenbuterol is used in the development of performance-enhancing drugs and veterinary medicine.
Wirkmechanismus
(S)-Clenbuterol exerts its effects by binding to β2-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, (S)-Clenbuterol has anabolic effects by promoting protein synthesis and reducing protein degradation in muscle tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albuterol: Another β2-adrenergic agonist used primarily as a bronchodilator.
Salmeterol: A long-acting β2-adrenergic agonist with similar bronchodilator properties.
Terbutaline: Used for its bronchodilator and tocolytic effects.
Uniqueness
(S)-Clenbuterol is unique due to its potent anabolic effects, which are not as pronounced in other β2-adrenergic agonists. This makes it particularly interesting for research in muscle growth and performance enhancement.
Eigenschaften
IUPAC Name |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317043 | |
| Record name | (+)-Clenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50499-60-0 | |
| Record name | (+)-Clenbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50499-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Clenbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050499600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Clenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLENBUTEROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32SXB5VH2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference in biological activity between the enantiomers of clenbuterol?
A1: While both (R)- and (S)-clenbuterol can bind to β2-adrenergic receptors, the (R)-enantiomer exhibits significantly higher affinity and is considered the more pharmacologically active enantiomer. [, ] This selectivity for the (R)-enantiomer is crucial for its therapeutic effects as a bronchodilator. []
Q2: How are clenbuterol enantiomers separated and quantified in biological matrices?
A3: Several analytical methods have been developed for the separation and quantification of clenbuterol enantiomers, with high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) being a prominent technique. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of clenbuterol enantiomers at trace levels in complex biological samples like urine and plasma. [, ] Chiral stationary phases, such as Chirobiotic T, Chirobiotic V, and AGP Chiralpak columns, play a crucial role in achieving enantiomeric separation during HPLC analysis. [, , ]
Q3: What are the challenges associated with using immunoassays for clenbuterol detection?
A4: While immunoassays offer a convenient approach for clenbuterol detection, they may lack specificity and could lead to an overestimation of clenbuterol levels. [] This is primarily due to the cross-reactivity of certain clenbuterol metabolites, particularly clenbuterol-sulphamate, with the antibodies used in these assays. [] The presence of such metabolites in biological samples can lead to false-positive results or an inaccurate assessment of actual clenbuterol exposure.
Q4: Have any methods been developed for the enantioselective detection of (S)-clenbuterol?
A5: Yes, researchers have developed enantioselective potentiometric carbon paste electrodes and membrane electrodes for the specific detection of (S)-clenbuterol. [, ] These electrodes utilize C60 and C70 fullerenes as chiral selectors to distinguish between the enantiomers, offering a potentially sensitive and selective approach for (S)-clenbuterol analysis. [, ]
Q5: Are there any studies investigating the stability of clenbuterol enantiomers under different conditions?
A6: One study examined the stability of clenbuterol enantiomers at elevated temperatures. [] The results indicated that clenbuterol exhibited stability for a period of at least 7 days when subjected to a temperature of 80°C. [] This finding suggests that clenbuterol is relatively stable under these conditions, which is relevant for understanding its persistence in various matrices.
Q6: What are the limitations of current research on (S)-clenbuterol?
A7: Existing research predominantly focuses on the more pharmacologically active (R)-clenbuterol. [, ] Consequently, there is limited information specifically dedicated to (S)-clenbuterol, including its specific metabolic pathways, potential biological effects, and toxicological profile. Further research is needed to fully elucidate the properties and implications of (S)-clenbuterol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















